

# The Endocrine-Disrupting Potential of Benzophenone-10: A Technical Guide

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## Compound of Interest

Compound Name: Mexenone

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## Abstract

Benzophenone-10 (BP-10), a derivative of benzophenone used in various consumer products, is an emerging compound of interest regarding its potential to disrupt the endocrine system. While research on many benzophenone analogs is extensive, specific data on BP-10 remains limited. This technical guide synthesizes the available scientific evidence on the endocrine-disrupting potential of Benzophenone-10, with a primary focus on its identified activity as a Retinoid-related orphan receptor gamma (ROR $\gamma$ ) agonist. Due to the scarcity of data on its effects on other hormonal axes, this paper incorporates findings on structurally similar benzophenones to provide a broader context and infer potential activities. This guide presents quantitative data in structured tables, details experimental protocols for key cited studies, and provides visualizations of relevant signaling pathways and workflows to support further research and safety assessment of this compound.

## Introduction

Benzophenones are a class of compounds widely used for their UV-absorbing properties in sunscreens, cosmetics, and various industrial applications to prevent photodegradation of products.<sup>[1]</sup> Their widespread use has led to ubiquitous human exposure, raising concerns about their potential impact on the endocrine system.<sup>[1]</sup> Several benzophenone derivatives have been identified as endocrine-disrupting chemicals (EDCs), capable of interfering with estrogen, androgen, and thyroid hormone signaling.<sup>[1][2]</sup> Benzophenone-10 (2-hydroxy-4-

methoxy-4'-methyl-benzophenone) is a member of this family, and recent evidence has highlighted its potential to interact with nuclear receptors, specifically ROR $\gamma$ . This guide provides a detailed overview of the current understanding of BP-10's endocrine-disrupting capabilities.

## Interaction with the Retinoid-Related Orphan Receptor Gamma (ROR $\gamma$ )

The most definitive endocrine-disrupting activity identified for Benzophenone-10 is its role as an agonist for the Retinoid-related orphan receptor gamma (ROR $\gamma$ ). ROR $\gamma$  is a nuclear receptor that plays a crucial role in immune responses, particularly in the differentiation of T-helper 17 (Th17) cells, and the production of pro-inflammatory cytokines like IL-17A and IL-22. [\[3\]](#)[\[4\]](#)

### Quantitative Data: ROR $\gamma$ Agonist Activity

A key study identified BP-10 as a potent ROR $\gamma$  agonist. The quantitative data from this in vitro study is summarized in the table below.

Compound	Assay Type	Cell Line	Endpoint	EC50 Value ( $\mu$ M)
Benzophenone-10	Tetracycline-inducible reporter gene assay	CHO	ROR $\gamma$ transactivation	1.67 $\pm$ 1.04

Table 1: In vitro ROR $\gamma$  agonist activity of Benzophenone-10.[\[3\]](#)[\[4\]](#)

### Experimental Protocol: ROR $\gamma$ Transactivation Assay

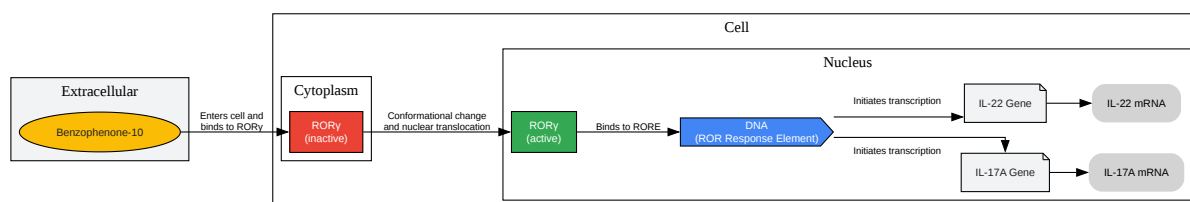
The endocrine-disrupting potential of Benzophenone-10 as a ROR $\gamma$  agonist was determined using a tetracycline-inducible reporter gene assay in Chinese Hamster Ovary (CHO) cells.[\[3\]](#)

- Cell Line: Chinese Hamster Ovary (CHO) cells, stably transfected with a tetracycline-inducible system for the expression of the human ROR $\gamma$  receptor and a reporter gene (e.g., luciferase) under the control of a ROR $\gamma$ -responsive promoter.

- Treatment: Cells were exposed to varying concentrations of Benzophenone-10.
- Assay Principle: The binding of an agonist to the ROR $\gamma$  receptor induces the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the receptor activation.
- Confirmation of Agonism:
  - Reversal of Inverse Agonist Inhibition: The agonistic activity of BP-10 was further confirmed by its ability to reverse the suppression of ROR $\gamma$  activity caused by a known inverse agonist in a concentration-dependent manner.[3]
  - Induction of Target Gene Expression: The biological relevance of ROR $\gamma$  activation by BP-10 was demonstrated by its capacity to enhance the transcription of the pro-inflammatory cytokines IL-17A and IL-22 in a murine T-cell model (EL4).[3][4]

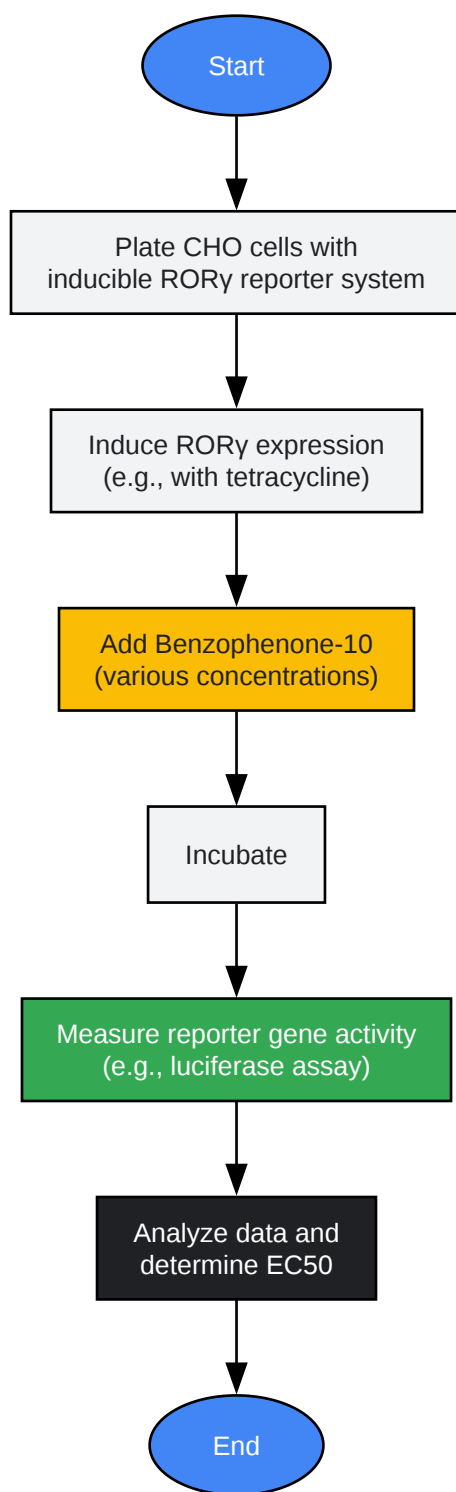
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of ROR $\gamma$  activation and the experimental workflow for its assessment.



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ROR $\gamma$  Signaling Pathway Activation by BP-10.



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Workflow for RORy Agonist Reporter Gene Assay.

## Potential for Other Endocrine-Disrupting Activities

Direct evidence for the estrogenic, anti-androgenic, and thyroid-disrupting potential of Benzophenone-10 is currently lacking in the scientific literature. However, given its structural similarity to other well-studied benzophenones, it is plausible that BP-10 may exhibit similar activities. The following sections summarize the known endocrine-disrupting effects of other benzophenone derivatives.

## Estrogenic Activity

Several benzophenones have demonstrated estrogenic activity by binding to and activating the estrogen receptor (ER), leading to the proliferation of estrogen-sensitive cells and the expression of estrogen-responsive genes.[\[5\]](#)

Benzophenone Derivative	Assay Type	Cell Line/Model	Endpoint	Potency/Effect
Benzophenone-1 (BP-1)	Proliferation Assay	MCF-7	Cell Growth	Increased cell number at $10^{-6}$ M
Benzophenone-2 (BP-2)	Proliferation Assay	MCF-7	Cell Growth	Increased cell number at $10^{-6}$ M
4-Hydroxy-BP	Proliferation Assay	MCF-7	Cell Growth	Increased cell number from $10^{-7}$ M

Table 2: Estrogenic activity of selected benzophenone derivatives.[\[5\]](#)

### Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

- Cell Line: MCF-7 human breast cancer cells, which are estrogen receptor-positive.
- Culture Conditions: Cells are maintained in a steroid-depleted medium prior to the experiment.
- Treatment: Cells are exposed to various concentrations of the test compound (e.g., benzophenones) and a positive control (e.g.,  $17\beta$ -estradiol).

- **Endpoint:** Cell proliferation is measured after a defined incubation period (e.g., 5 days) using methods such as methylene blue staining or BrdU incorporation assays.<sup>[6]</sup> An increase in cell number relative to the vehicle control indicates estrogenic activity.

## Anti-Androgenic Activity

Some benzophenones have been shown to act as androgen receptor (AR) antagonists, inhibiting the action of androgens like dihydrotestosterone (DHT).

Benzophenone Derivative	Assay Type	Cell Line	Endpoint	IC50 Value (μM)
Benzophenone-1 (BP-1)	Radiometric in vitro activity assay	HEK-293 cell lysate	Inhibition of HSD17B6	High inhibitory potency (nanomolar range)
Benzophenone-2 (BP-2)	Radiometric in vitro activity assay	HEK-293 cell lysate	Inhibition of HSD17B6	High inhibitory potency (nanomolar range)

Table 3: Anti-androgenic activity of selected benzophenone derivatives through inhibition of 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6).<sup>[7]</sup>

### Experimental Protocol: Androgen Receptor Reporter Gene Assay

- **Cell Line:** A suitable cell line (e.g., Chinese hamster ovary cells) co-transfected with an expression vector for the human androgen receptor and a reporter gene construct containing androgen-responsive elements.<sup>[8]</sup>
- **Treatment:** Cells are treated with a known androgen (e.g., DHT) in the presence or absence of the test compound.
- **Endpoint:** The inhibition of androgen-induced reporter gene expression is measured. A decrease in the signal compared to the DHT-only control indicates anti-androgenic activity.

## Thyroid Hormone Disruption

Several benzophenones have been shown to interfere with the thyroid hormone axis at different levels, including effects on pituitary and thyroid follicle cells, and in vivo effects on thyroid hormone levels.<sup>[2]</sup>

Benzophenone Derivative	Assay Type	Cell Line/Model	Endpoint	Effect
Benzophenone (BP)	Gene Expression	GH3 (rat pituitary)	Down-regulation of Tsh $\beta$ , Trhr, Tr $\beta$ genes	Observed
Benzophenone-1 (BP-1)	Gene Expression	GH3 (rat pituitary)	Down-regulation of Tsh $\beta$ , Trhr, Tr $\beta$ genes	Observed
Benzophenone-3 (BP-3)	Gene Expression	GH3 (rat pituitary)	Down-regulation of Tsh $\beta$ , Trhr, Tr $\beta$ genes	Observed
Benzophenone-8 (BP-8)	Gene Expression	GH3 (rat pituitary)	Down-regulation of Tsh $\beta$ , Trhr, Tr $\beta$ genes	Observed
BP-1, BP-3, BP-8	In vivo	Zebrafish embryo	Whole-body T3 and T4 levels	Significant decrease

Table 4: Thyroid-disrupting activities of selected benzophenones.<sup>[2]</sup>

### Experimental Protocol: In Vitro Thyroid Hormone Disruption Assessment

- Cell Lines:
  - GH3 cells (rat pituitary): To assess effects on the central regulation of the thyroid axis.
  - FRTL-5 cells (rat thyroid follicle): To evaluate direct effects on thyroid hormone synthesis and follicle cell function.

- Treatment: Cells are exposed to a range of concentrations of the test benzophenone.
- Endpoints:
  - Gene Expression Analysis (qRT-PCR): Measurement of the expression levels of key genes involved in the hypothalamic-pituitary-thyroid axis (e.g., Tsh $\beta$ , Trhr, Tr $\beta$  in GH3 cells; Nis, Tg, Tpo in FRTL-5 cells).
  - Hormone Level Measurement (in vivo): Quantification of whole-body T3 and T4 levels in models like zebrafish embryos.[\[2\]](#)

## Conclusion and Future Directions

The available evidence strongly indicates that Benzophenone-10 possesses endocrine-disrupting properties, specifically as a ROR $\gamma$  agonist. This activity could have implications for immune function and inflammatory responses. While direct evidence for its effects on estrogen, androgen, and thyroid signaling is currently absent, the known activities of structurally similar benzophenones suggest a potential for broader endocrine disruption that warrants further investigation.

To provide a comprehensive risk assessment for Benzophenone-10, future research should prioritize:

- In vitro screening of BP-10 for estrogenic, anti-androgenic, and thyroid-disrupting activities using established assays.
- In vivo studies to determine the effects of BP-10 exposure on relevant endocrine endpoints in animal models.
- Metabolism studies to identify and assess the endocrine-disrupting potential of BP-10 metabolites.
- Mixture toxicity studies to evaluate the combined effects of BP-10 with other benzophenones and EDCs commonly found in consumer products.

A deeper understanding of the endocrine-disrupting profile of Benzophenone-10 is crucial for regulatory bodies and manufacturers to ensure the safety of its use in consumer products.

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